2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide typically involves multiple steps. One common approach is the reaction of a fluorinated heptane derivative with a hydrazide compound under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques, such as gas chromatography and mass spectrometry, helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction may produce fluorinated alcohols or amines.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques like MRI, due to the unique magnetic properties of fluorine atoms.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, which offer excellent resistance to chemicals and extreme temperatures.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide involves its interaction with specific molecular targets and pathways. The fluorinated groups in the compound can interact with hydrophobic regions of proteins and membranes, potentially altering their structure and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: A fluorinated epoxide used in the synthesis of fluorinated polymers
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate: A fluorous functional monomer used in surface functionalization and nanomaterial synthesis.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-{4-[methyl(phenyl)amino]phenyl}methylidene]heptanehydrazide is unique due to its specific combination of fluorinated groups and hydrazide functionality. This combination imparts distinct properties, such as enhanced stability, chemical resistance, and potential biological activity, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C21H14F13N3O |
---|---|
Molecular Weight |
571.3 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-[4-(N-methylanilino)phenyl]methylideneamino]heptanamide |
InChI |
InChI=1S/C21H14F13N3O/c1-37(13-5-3-2-4-6-13)14-9-7-12(8-10-14)11-35-36-15(38)16(22,23)17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34/h2-11H,1H3,(H,36,38)/b35-11+ |
InChI Key |
KWPMNPXUIWSASY-MKNNEFPQSA-N |
Isomeric SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=C(C=C2)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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